molecular formula C24H18ClN5O3 B11285234 N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11285234
M. Wt: 459.9 g/mol
InChI Key: VEKSSGLDKZRTEK-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 3-(4-methoxyphenyl) substitution, introducing electron-donating methoxy groups that may modulate electronic properties and binding affinity.
  • N-(4-chlorobenzyl)carboxamide at position 8, providing a hydrophobic chlorobenzyl moiety that increases lipophilicity and may influence membrane permeability.

Properties

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O3/c1-33-18-9-4-15(5-10-18)21-22-27-24(32)19-11-6-16(12-20(19)30(22)29-28-21)23(31)26-13-14-2-7-17(25)8-3-14/h2-12,29H,13H2,1H3,(H,26,31)

InChI Key

VEKSSGLDKZRTEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions may result in the replacement of specific groups with new ones.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazoline Analogs

The closest analog is N-benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (Compound E543-0685, ). Key differences include:

Property Target Compound (4-chlorobenzyl) E543-0685 (Benzyl)
Substituent 4-chlorobenzyl Benzyl
Molecular Formula C₃₁H₂₂ClN₅O₃* C₂₄H₁₉N₅O₃
Molecular Weight ~459.9 g/mol* 425.45 g/mol
logP ~3.5 (estimated)** 2.9677
Hydrogen Bond Donors 2 2

Inferred by replacing benzyl (C₇H₇) with 4-chlorobenzyl (C₇H₆Cl).
*
Chlorine increases hydrophobicity, raising logP compared to E543-0685.

The 4-chloro substitution likely enhances lipophilicity and metabolic stability , though it may reduce aqueous solubility. This modification is common in drug design to improve pharmacokinetics .

Pyrazole-Carboxamide Derivatives ()

Pyrazole-carboxamides (e.g., 3a–3p) share carboxamide and aromatic substituent motifs but differ in core structure. Notable comparisons:

  • Activity Trends: Chloro-substituted derivatives (e.g., 3b: C₂₁H₁₄Cl₂N₆O) exhibit higher melting points (171–172°C vs. 123–135°C for non-chloro analogs), suggesting improved crystallinity and stability .
  • logP Impact : Chlorine atoms increase logP (e.g., 3b logP ~3.2 vs. 3a logP ~2.9), aligning with trends observed in the target compound.

Triazolo[1,5-a]pyrimidines and Quinazolines (–6)

  • Thieno-fused triazolopyrimidines (e.g., 4i, 5n, o) showed moderate anticancer activity (mean growth inhibition ~80–90% at 10 µM), while triazoloquinazolines (6a–c) were less active (e.g., 6a: 81.85% growth in renal cancer cells) .
  • The target compound’s quinazoline core may offer broader binding interactions compared to pyrimidine-based analogs, but substituent optimization (e.g., 4-methoxy, 4-chlorobenzyl) could counteract low activity trends observed in 6a–c.

1,3-Oxazole Derivatives ()

While structurally distinct, these compounds highlight the role of chlorophenyl groups in cytotoxicity.

Research Findings and Implications

  • Core Structure : The triazoloquinazoline scaffold may offer unique binding modes compared to pyrimidine or oxazole cores, but activity depends on substituent optimization.
  • Synthetic Feasibility : Analogous compounds (e.g., E543-0685) are synthesized via carboxamide coupling and cyclization, suggesting viable routes for the target compound .

Biological Activity

N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a triazole ring fused with a quinazoline moiety. Its molecular formula is C19H17ClN4O2, with a molecular weight of approximately 364.82 g/mol. The presence of chlorine and methoxy groups contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC19H17ClN4O2
Molecular Weight364.82 g/mol
IUPAC NameThis compound
CAS Number[Not Available]

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in disk diffusion assays. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for common antibiotics, suggesting a potential role as an alternative antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell metabolism and proliferation. Additionally, the presence of the triazole ring may enhance its ability to form hydrogen bonds with target proteins.

Case Study 1: Antitumor Efficacy in Animal Models

A recent animal study investigated the antitumor efficacy of this compound in mice bearing xenograft tumors. The results indicated a significant reduction in tumor volume compared to control groups receiving placebo treatments. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Synergistic Effects with Antibiotics

Another investigation explored the synergistic effects of this compound when combined with standard antibiotics. The combination therapy showed enhanced antibacterial activity against resistant strains of bacteria, indicating that it may serve as an adjuvant treatment option in antibiotic therapy.

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